molecular formula C25H18N4O5 B2590495 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-72-0

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Katalognummer: B2590495
CAS-Nummer: 894932-72-0
Molekulargewicht: 454.442
InChI-Schlüssel: FOVXGKJMUOCQDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione (CAS Number: 154224-12-1) is a member of the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3OC_{22}H_{19}N_{3}O with a molecular weight of approximately 341.41 g/mol. Its structure features a quinazoline core fused with an oxadiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H19N3OC_{22}H_{19}N_{3}O
Molecular Weight341.41 g/mol
CAS Number154224-12-1

Anticancer Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that compounds containing the oxadiazole ring often demonstrate potent antitumor activity due to their ability to inhibit key cellular pathways involved in cancer progression .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Protein Kinases : Quinazoline derivatives are known inhibitors of various protein kinases that play crucial roles in cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of apoptotic pathways.

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial properties. The presence of the oxadiazole moiety enhances their effectiveness against a broad spectrum of pathogens, including bacteria and fungi .

Case Studies and Research Findings

  • Study on Antitumor Activity
    • A study conducted on various quinazoline derivatives found that compounds similar to 5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline exhibited IC50 values in the low micromolar range against human cancer cell lines .
    • The study highlighted that modifications in the side chains significantly influenced the potency and selectivity towards different cancer types.
  • Antimicrobial Efficacy
    • In vitro studies demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi .
    • The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for conventional antibiotics.

Structure–Activity Relationship (SAR)

The biological activity of quinazoline and oxadiazole derivatives often depends on:

  • Substituents on the Quinazoline Ring : Variations in substituents can enhance or reduce biological activity.
  • Oxadiazole Positioning : The position and nature of substituents on the oxadiazole ring are critical for achieving desired pharmacological effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure allows it to interact effectively with biological targets involved in cancer progression.

CompoundCell LineIC50 (µM)
5-benzyl...MCF-711.94
5-benzyl...HepG219.95

These findings suggest that modifications to the quinazoline scaffold may enhance anticancer activity and selectivity against specific tumor types .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been studied for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In silico studies have revealed that certain derivatives exhibit promising binding affinities and inhibitory actions against these enzymes.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
5-benzyl...1.63.7

These results position the compound as a candidate for further development as an anti-Alzheimer's agent .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Similar quinazoline derivatives have demonstrated efficacy against various bacterial strains, indicating that the oxadiazole component may enhance this activity through specific interactions with microbial targets.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of several quinazoline derivatives on MCF-7 and HepG2 cell lines. The results indicated that specific substitutions on the quinazoline ring significantly enhanced anticancer potency compared to standard treatments like doxorubicin .

Study on Cholinesterase Inhibition

In another research effort focused on Alzheimer’s treatment, a series of synthesized compounds including variations of the target compound were tested for their ability to inhibit cholinesterases. The findings highlighted the importance of structural modifications in achieving desired inhibitory effects .

Eigenschaften

CAS-Nummer

894932-72-0

Molekularformel

C25H18N4O5

Molekulargewicht

454.442

IUPAC-Name

5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H18N4O5/c30-24-18-11-20-21(33-15-32-20)12-19(18)28(13-16-7-3-1-4-8-16)25(31)29(24)14-22-26-23(27-34-22)17-9-5-2-6-10-17/h1-12H,13-15H2

InChI-Schlüssel

FOVXGKJMUOCQDG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.